![molecular formula C11H15ClN4 B1377367 ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1432680-38-0](/img/structure/B1377367.png)
ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Overview
Description
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their notable therapeutic importance and are often linked with amine and ester groups . They have been synthesized for various purposes, including as potential antimicrobial agents .
Synthesis Analysis
The synthesis of such compounds typically involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process results in the formation of 1,2,3-triazole hybrids containing amine-ester functionality .Molecular Structure Analysis
The molecular structure of these compounds is characterized using different spectral techniques . The dihedral angle between the phenyl ring and the triazole ring is a notable feature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Comprehensive Analysis of Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine Hydrochloride Applications
Antimicrobial Activity: Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride may exhibit antimicrobial properties due to the presence of the 1,2,3-triazole moiety. Compounds with this structure have been shown to possess significant activity against various microbial strains .
Antiproliferative Effect: The triazole ring has been associated with antiproliferative effects against certain cancer cell lines. This suggests potential applications in cancer research and therapy .
Antifungal Applications: Similar compounds have been tested for antifungal activity against strains such as Candida albicans and Rhizopus oryzae, indicating possible use in antifungal drug development .
Nanotube Production: The versatility of 1,2,3-triazoles has extended to nanotechnology, where they are used in the production of nanotubes .
Cyclic Peptide Synthesis: Triazoles are also utilized in cyclic peptide synthesis, which is crucial for developing therapeutic peptides .
Dendrimer Synthesis: Dendrimers are highly branched polymers with potential applications in drug delivery systems. The triazole moiety can play a role in synthesizing these complex structures .
Enzyme Modification: Enzymes modified with triazole-containing compounds can have altered properties beneficial for industrial and research applications .
Liquid Crystal Creation: The structural properties of triazoles make them suitable for creating liquid crystals, which have various electronic and optical device applications .
Mechanism of Action
- It’s important to note that the indole scaffold, which is part of this compound, has been found in many synthetic drug molecules. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- For example, indole derivatives have been reported as antiviral agents. Some compounds containing the indole nucleus exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Given their notable therapeutic importance, there is significant interest in the development of novel 1,2,3-triazole compounds . Their potential applications span a wide range, from antimicrobial to anticancer agents . Therefore, future research could focus on exploring these potentials further and optimizing the synthesis process for these compounds.
properties
IUPAC Name |
N-[(2-phenyltriazol-4-yl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-12-8-10-9-13-15(14-10)11-6-4-3-5-7-11;/h3-7,9,12H,2,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAPNLRIFQKEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN(N=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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